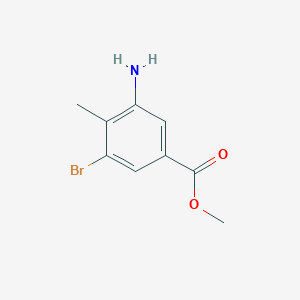

Methyl 3-amino-5-bromo-4-methylbenzoate

説明

Significance of Methyl Benzoate (B1203000) Derivatives in Organic Synthesis

Methyl benzoate and its derivatives are fundamental precursors and intermediates in the field of organic synthesis. researchgate.netatamanchemicals.com The ester functional group can undergo various transformations, while the aromatic ring provides a scaffold for constructing more complex molecular architectures. wikipedia.org Benzoic acid, the parent acid of these esters, is an important precursor for the industrial synthesis of many other organic substances, and its salts and esters are known as benzoates. wikipedia.org

These compounds are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, methyl p-bromobenzoate is a key raw material for the antitumor drug pemetrexed (B1662193) disodium. mdpi.com The versatility of methyl benzoate derivatives stems from their ability to participate in a wide range of chemical reactions, including electrophilic aromatic substitution on the ring and nucleophilic attack at the carbonyl center of the ester. wikipedia.org This reactivity allows for the controlled, stepwise assembly of intricate molecules. Many of these compounds also find use as solvents for resins and in the formulation of flavorings and scents. atamanchemicals.commdpi.com

Below is a table comparing various methyl benzoate derivatives, highlighting their structural differences and key applications in synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | Precursor in perfumery, solvent, intermediate. wikipedia.org |

| Methyl 2-formylbenzoate | C₉H₈O₃ | 164.16 | Precursor for bioactive and pharmaceutical compounds. researchgate.net |

| Methyl 3-amino-4-methylbenzoate | C₉H₁₁NO₂ | 165.19 | Reagent for synthesizing perfluoroalkylated indoles for drug development. nih.govchemicalbook.com |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | Intermediate for antifolates and in cross-coupling reactions. sigmaaldrich.com |

| Methyl 3-bromo-4-methylbenzoate | C₉H₉BrO₂ | 229.07 | Building block in organic synthesis. |

This table provides a comparative overview of several methyl benzoate derivatives and their roles in synthetic chemistry.

Relevance of Halogenated and Aminated Aromatic Systems in Chemical Research

The incorporation of halogen atoms (like bromine) and amino groups onto an aromatic ring, as seen in Methyl 3-amino-5-bromo-4-methylbenzoate, introduces specific electronic and steric properties that are of great interest to researchers.

Halogenated Aromatic Systems: The presence of a halogen atom on an aromatic ring is a common feature in many pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Halogenation is a crucial reaction in modern synthetic chemistry because aromatic halides serve as important intermediates for a variety of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings). researchgate.net These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of complex molecules. The reactivity of aromatic halides can vary depending on the specific halogen, with a general reactivity sequence for some amination reactions being I > Br ≈ F > Cl. acs.org

Aminated Aromatic Systems: The amino group is a strong activating group in electrophilic aromatic substitution reactions. numberanalytics.com This means it donates electron density to the aromatic ring, making the ring more reactive towards electrophiles and influencing where new substituents will attach (typically at the ortho and para positions). numberanalytics.com This property is extensively utilized in the synthesis of dyes, polymers, and biologically active compounds. Aromatic amines are foundational components for building a vast array of more complex molecules. numberanalytics.com

The combination of both an amino group and a halogen on the same aromatic ring creates a multifunctional scaffold. This allows for selective, sequential reactions, where one functional group can be modified while the other remains intact or is used in a subsequent, different type of reaction, providing chemists with precise control over the synthetic process.

Overview of Research Trajectories for Complex Organic Molecules

Research into complex organic molecules (COMs)—generally defined as molecules containing six or more atoms—is a vibrant and expanding field. mdpi.com A significant trajectory in this area is the study of their origins and evolution in astrophysical environments, which connects laboratory chemistry with astronomy and the origins of life. mdpi.com

Scientists are investigating how COMs form on icy dust grains in the vast, cold expanses of interstellar clouds, long before stars and planets emerge. aanda.orgnasa.gov It was previously thought that the heat from a forming star was necessary to drive the chemical reactions that create these molecules. However, recent studies of star-forming regions like the Taurus Molecular Cloud have surprisingly revealed the presence of a variety of COMs in cold, pre-stellar cores. nasa.gov This suggests that the chemical complexification of organic matter begins at the earliest stages of star formation. nasa.gov

Researchers use a combination of astronomical observations, laboratory experiments that simulate space conditions, and computational modeling to trace the chemical pathways of these molecules. oup.com By tracking the trajectories of icy particles within protoplanetary disks—the birthplace of planets—scientists can calculate their exposure to UV radiation and other energy sources to understand how molecular diversity evolves. aanda.orgresearchgate.net This interdisciplinary research aims to understand the inventory of organic material that could be delivered to young planets, providing the potential building blocks for life. nasa.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-amino-5-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMWNWKILQIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646423 | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223519-11-7 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223519-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Amino 5 Bromo 4 Methylbenzoate

Established Esterification Techniques for Benzoic Acid Derivatives

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. For benzoic acid derivatives, several techniques have been established, ranging from classic acid-catalyzed methods to modern energy-assisted approaches.

Fischer esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.combyjus.com The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. tcu.edu This is often accomplished by using a large excess of the alcohol or by removing water as it is formed. byjus.comtcu.edu

The mechanism of Fischer esterification involves several key steps that are reversible. byjus.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. The final step is deprotonation to give the ester product and regenerate the acid catalyst. byjus.comyoutube.com

Table 1: Mechanistic Steps of Fischer Esterification

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. byjus.commit.edu |

| 2. Nucleophilic Attack | The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). byjus.com |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). youtube.com |

| 4. Elimination of Water | The lone pair of electrons on the remaining hydroxyl group reforms the pi bond with the carbon, expelling a molecule of water. byjus.com |

| 5. Deprotonation | The protonated ester is deprotonated (often by the alcohol or water in the mixture) to yield the final ester product and regenerate the acid catalyst. byjus.comyoutube.com |

In recent years, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, including esterification. ijsdr.org Unlike conventional heating methods that rely on thermal conduction, microwave irradiation couples directly with the molecules in the reaction mixture, leading to rapid and efficient internal heating. researchgate.net This technology offers several advantages, including significantly reduced reaction times (from hours to minutes), higher product yields, and often cleaner reactions with fewer byproducts. ijsdr.orgresearchgate.net

For the esterification of benzoic acid and its derivatives, microwave-assisted methods have been shown to be highly effective. researchgate.net The process typically involves mixing the carboxylic acid, an alcohol, and a catalyst in a sealed vessel suitable for microwave irradiation. uwlax.edu The rapid heating increases the kinetic energy of the molecules, allowing them to overcome the activation energy of the reaction more quickly and favoring the formation of the ester product. uwlax.edu

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Esterification for Benzoates

| Feature | Conventional Heating (Thermal) | Microwave-Assisted (MW) |

| Heating Mechanism | Relies on external heating and slow thermal conduction. | Direct energy transfer to polar molecules results in rapid, uniform heating. mdpi.com |

| Reaction Time | Typically several hours to reach completion. ijsdr.org | Significantly shorter, often in the range of minutes. researchgate.netuwlax.edu |

| Energy Efficiency | Less efficient due to heat loss to the surroundings. | More energy-efficient as energy is focused directly on the reactants. researchgate.net |

| Product Yield | Variable, can be lower due to prolonged reaction times and potential side reactions. | Often results in higher yields. researchgate.net |

| Reaction Conditions | Often requires refluxing at atmospheric pressure. | Can be performed in sealed vessels at elevated temperatures and pressures. researchgate.net |

Strategies for Introducing Halogen Substituents (Bromination)

Halogenation is a crucial transformation in organic synthesis, as the introduction of a halogen atom provides a versatile handle for further functionalization, such as in cross-coupling reactions. mt.com The synthesis of complex molecules often relies on precise control of halogenation reactions. numberanalytics.comnumberanalytics.com

The direct bromination of a precursor like Methyl 3-amino-4-methylbenzoate presents a regioselectivity challenge. In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile (in this case, Br⁺). The amino (-NH₂) group is a powerful activating and ortho, para-directing group, while the methyl (-CH₃) group is a weaker activating and ortho, para-director. numberanalytics.com

In the precursor, the position para to the strongly directing amino group is occupied by the methyl group. The two ortho positions are C2 and C6. Therefore, direct bromination would likely lead to substitution at the C2 or C6 position, not the desired C5 position. To achieve the target 5-bromo substitution pattern, a different synthetic strategy is required. This often involves:

Starting with a pre-functionalized ring: Beginning the synthesis with a molecule that already contains the desired bromo- and methyl- substituents.

Protecting Group Strategy: Temporarily converting the highly activating amino group into a less activating group (e.g., an amide like N-butyryl). This modification alters the directing effects and can allow for bromination at a different position. google.com

Nitration-Reduction Sequence: Introducing a nitro group, which is a meta-director, performing the bromination, and then reducing the nitro group to an amine in a later step. For instance, in the synthesis of the related Methyl 3-amino-5-bromo-2-methylbenzoate, a nitro-substituted precursor is used, and the amino group is formed in the final step by reduction with iron powder and ammonium (B1175870) chloride. chemicalbook.com

Common reagents for electrophilic aromatic bromination include molecular bromine (Br₂) with a Lewis acid catalyst, or N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. numberanalytics.comnih.gov The choice of reagent and reaction conditions is critical for controlling the selectivity of the reaction. nih.gov

Table 3: Common Brominating Agents and Their Applications

| Brominating Agent | Formula | Typical Application/Characteristics |

| Bromine | Br₂ | Often used with a Lewis acid catalyst (e.g., FeBr₃) for electrophilic aromatic substitution. Highly reactive. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A milder and more selective source of electrophilic bromine for aromatic compounds. numberanalytics.com Also used for radical bromination of allylic and benzylic positions. google.com |

| Tetraalkylammonium tribromides | R₄N⁺Br₃⁻ | Can offer high para-selectivity for the bromination of activated aromatic rings like phenols. nih.gov |

| Bromodimethylsulfonium bromide | [(CH₃)₂SBr]⁺Br⁻ | A reagent used for electrophilic aromatic bromination. nih.gov |

In the broader context of synthesizing complex molecules, such as pharmaceuticals and natural products, halogenation plays a pivotal role. acs.orgnih.gov Introducing a halogen atom, particularly bromine or iodine, into a molecule creates a reactive site for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). mt.com

Late-stage halogenation, the introduction of a halogen atom late in a synthetic sequence, is a particularly valuable strategy for the diversification of complex molecules. acs.orgnih.gov However, this can be challenging due to the presence of multiple sensitive functional groups. nih.gov Developing mild and highly regioselective halogenation methods is therefore an active area of chemical research. The choice of the halogenating agent, catalyst, and reaction conditions must be carefully optimized to avoid unwanted side reactions and achieve the desired outcome. numberanalytics.com

Amination Reactions in Benzoate (B1203000) Synthesis

The introduction of an amino group onto a benzoate ring can be accomplished through several methods. While direct C-H amination is an emerging field, the most common and established route for molecules of this type involves the reduction of a nitro group (-NO₂). nih.gov

This two-step sequence begins with the nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid to introduce a nitro group. This nitroaromatic compound is then subjected to reduction to form the corresponding aniline (B41778) derivative. This approach is widely used because nitration is a predictable electrophilic aromatic substitution reaction, and a variety of reliable methods exist for the reduction of the nitro group.

Common reducing agents for converting a nitro group to an amine include:

Metal-acid systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Catalytic hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or Raney Nickel. chemicalbook.com

Transfer hydrogenation: Using a hydrogen donor like ammonium formate (B1220265) in the presence of a catalyst.

Other reagents: Such as sodium dithionite (B78146) (Na₂S₂O₄) or iron powder in the presence of an electrolyte like ammonium chloride. chemicalbook.com

Reductive amination is another important process for amine synthesis, which typically involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine, followed by reduction to the amine. organic-chemistry.orglibretexts.org However, for the synthesis of primary anilines like Methyl 3-amino-5-bromo-4-methylbenzoate, the reduction of a nitro-precursor is the more conventional and direct pathway.

Table 4: Common Methods for Introducing an Amino Group in Aromatic Benzoate Synthesis

| Method | Description | Common Reagents |

| Reduction of Nitro Group | A two-step process involving nitration of the aromatic ring followed by reduction of the resulting nitro group to an amine. This is the most common method for this class of compounds. | Nitration: HNO₃/H₂SO₄. Reduction: H₂/Pd/C, Fe/HCl, Sn/HCl, Fe/NH₄Cl. chemicalbook.comchemicalbook.com |

| Nucleophilic Aromatic Substitution (SₙAr) | Direct displacement of a suitable leaving group (e.g., a halide) on an activated aromatic ring by an amine nucleophile. The ring must be activated by strong electron-withdrawing groups. | Ammonia, amines. Requires an activated substrate. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. A powerful method for forming C-N bonds. | Palladium catalyst, phosphine (B1218219) ligand, base, amine. |

| Late-Stage C-H Amination | An advanced method involving the direct conversion of a C-H bond to a C-N bond, often using a transition metal catalyst and a directing group. nih.gov | Iridium or Rhodium catalysts. nih.gov |

Reduction of Nitro Precursors to Amino Groups

The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a cornerstone of synthetic organic chemistry. wikipedia.orgmasterorganicchemistry.com This reduction is one of the most important reactions of aromatic substituents and is frequently the final step in the synthesis of anilines, as the nitro group can be used to direct earlier substitution reactions. masterorganicchemistry.comlibretexts.org

Several methods are widely employed for this transformation, broadly categorized into catalytic hydrogenation and metal-acid reductions. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). wikipedia.orgmasterorganicchemistry.com This technique is generally clean and produces high yields.

Metal-Acid Systems: A variety of easily oxidized metals, such as iron (Fe), tin (Sn), or zinc (Zn), can be used in the presence of an acid like hydrochloric acid (HCl) to effectively reduce the nitro group. masterorganicchemistry.com The reaction of methyl 5-bromo-2-methyl-3-nitrobenzoate with iron powder and an ammonium chloride solution serves as a direct example of this type of reduction to yield an aminobenzoate. chemicalbook.com

The choice of reducing agent can be critical, especially when other functional groups are present in the molecule that might be sensitive to certain reaction conditions.

| Reagent System | Typical Conditions | Notes |

| H₂ / Pd, Pt, or Ni | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient, but can also reduce other groups like alkenes or alkynes. |

| Fe / HCl or NH₄Cl | Aqueous acidic solution, often heated | Inexpensive and effective; commonly used in industrial applications. chemicalbook.com |

| SnCl₂ / HCl | Ethanol or other polar solvents | A classic method, though tin waste can be an environmental concern. |

| Zn / HCl | Aqueous or alcoholic solutions | Another effective metal-acid system. |

Nucleophilic Aromatic Substitution with Amino Derivatives

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming aryl C-N bonds. nih.gov Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile (such as an amine or ammonia derivative) on an aromatic ring, displacing a leaving group (typically a halide). libretexts.org

This reaction is generally limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The electron-withdrawing group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring. libretexts.orglibretexts.org

The mechanism proceeds in two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

While direct amination of an unactivated bromo-benzoate via SNAr is challenging, related copper-catalyzed amination procedures have been developed for bromobenzoic acids, which can tolerate the free carboxylic acid group and proceed without the need for strong activation by nitro groups. nih.gov

Multi-step Synthetic Pathways for this compound

Constructing this compound requires a multi-step approach where the sequence of reactions is critical to ensure the correct placement of substituents. The directing effects of the groups already on the ring dictate the position of subsequent additions. A plausible synthetic route would begin with a simpler, commercially available starting material like 4-methylbenzoic acid.

A logical synthetic sequence would be:

Nitration: The methyl and carboxylic acid groups on 4-methylbenzoic acid are ortho, para-directing. However, the carboxylic acid is a deactivating group. Nitration would likely occur at the 3-position, ortho to the methyl group and meta to the carboxylic acid, yielding 4-methyl-3-nitrobenzoic acid.

Bromination: With the nitro group (-NO₂) now on the ring, which is a strong meta-director, and the methyl group (ortho, para-director), the next substitution is directed to the 5-position. This yields 5-bromo-4-methyl-3-nitrobenzoic acid.

Esterification: The carboxylic acid is converted to a methyl ester. This can be achieved using methanol (B129727) (CH₃OH) under acidic conditions (e.g., Fischer esterification) or by conversion to an acid chloride followed by reaction with methanol. This step produces methyl 5-bromo-4-methyl-3-nitrobenzoate.

Reduction: The final step is the reduction of the nitro group to an amino group, as described in section 2.3.1, using a method such as catalytic hydrogenation or reduction with iron in acidic conditions. libretexts.orgchemicalbook.com This yields the target compound, this compound.

This strategic ordering of reactions leverages the electronic properties of the intermediates to build the desired substitution pattern.

Green Chemistry Principles in Benzoate Synthesis

The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. wjpmr.com These principles are increasingly being applied to the synthesis of benzoates and other fine chemicals.

Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of safer solvents and reaction conditions. Traditional organic synthesis often relies on volatile and toxic organic solvents.

Greener Solvents: Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and methods for conducting cyclization reactions in water have been developed for related heterocyclic compounds. rsc.org Ethanol is another benign solvent that can be used. bohrium.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijsdr.org Microwave heating can dramatically reduce reaction times, often from hours to minutes, which leads to significant energy savings and can improve product yields. ijsdr.org

Catalyst Selection for Sustainable Synthesis

Catalysts are fundamental to green chemistry because they allow reactions to proceed with high efficiency and selectivity, often under milder conditions. The focus is on developing catalysts that are recoverable and reusable.

Solid Acid Catalysts: The synthesis of methyl benzoates via esterification is traditionally catalyzed by strong liquid acids like sulfuric acid, which are corrosive and difficult to separate from the product, leading to significant aqueous waste. mdpi.com A greener alternative is the use of solid acid catalysts, such as those based on zirconium or titanium. mdpi.comresearchgate.net These heterogeneous catalysts can be easily filtered out of the reaction mixture and reused multiple times, simplifying purification and reducing waste. researchgate.netmdpi.com

Avoiding Heavy Metals: While some advanced coupling reactions may use palladium or copper catalysts, a major goal of green chemistry is to develop catalyst-free processes or to use catalysts based on more abundant and less toxic metals. bohrium.comacs.org

| Catalyst Type | Advantages | Disadvantages |

| Traditional (Homogeneous) | ||

| Sulfuric Acid (H₂SO₄) | Inexpensive, effective for esterification. mdpi.com | Corrosive, generates large amounts of aqueous waste, difficult to separate. mdpi.com |

| Sustainable (Heterogeneous) | ||

| Zr/Ti Solid Acids | Reusable, easily separated by filtration, less corrosive. mdpi.comresearchgate.net | May have lower activity than liquid acids, higher initial cost. |

| Ion-Exchange Resins | Reusable, mild reaction conditions. nih.gov | Can have thermal stability limits. |

Waste Minimization Strategies

Waste minimization is a core principle of sustainable development, aiming to reduce production costs and environmental impact simultaneously. eolss.net The preferred hierarchy is elimination of waste, followed by reduction at the source, and then recycling. eolss.net

Process Optimization: Careful control of reaction parameters like temperature, pressure, and reactant ratios can maximize the yield of the desired product and minimize the formation of byproducts. evergreensinochem.com

Recycling and Reuse: Solvents used in reaction and purification steps can often be recovered and reused. acs.org In-process recycling, or closed-loop processing, involves reusing wastewater or other streams within the same manufacturing facility, conserving resources and reducing the need for disposal. nationalwaste.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which inherently generate byproducts.

By implementing these green chemistry principles, the synthesis of this compound and other similar compounds can be made more environmentally and economically sustainable.

Reactivity and Reaction Mechanisms of Methyl 3 Amino 5 Bromo 4 Methylbenzoate

Nucleophilic Reactivity of the Amino Group

The amino group in Methyl 3-amino-5-bromo-4-methylbenzoate is a primary nucleophilic center. The lone pair of electrons on the nitrogen atom can attack electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of this amino group is modulated by the electronic effects of the other substituents on the aromatic ring. The para-positioned methyl group and the ortho-positioned methyl group are electron-donating, which should increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, the meta-positioned methyl ester and the ortho-positioned bromine atom are electron-withdrawing, which tend to decrease the electron density.

Common nucleophilic reactions involving the amino group include:

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. For instance, the acylation of a structurally similar compound, 4-Amino-3-methyl-benzoic acid methyl ester, with butyryl chloride proceeds to form the corresponding amide, which is an intermediate in the synthesis of the pharmaceutical Telmisartan nih.gov. This suggests that this compound would undergo similar transformations.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although overalkylation can be a competing side reaction.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, -X) via Sandmeyer or related reactions.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Butyryl chloride | Amide |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Diazotization | NaNO2 / HCl | Diazonium Salt |

Electrophilic Reactivity of the Bromine Atom

The bromine atom on the aromatic ring is a leaving group that can be substituted under various conditions, most notably through transition-metal-catalyzed cross-coupling reactions. This reactivity is crucial for constructing more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at this position.

Key reactions involving the bromine atom include:

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). Methyl 4-bromo-3-methylbenzoate, a related aromatic ester, undergoes Suzuki coupling with 2-chloroboronic acid, indicating that the bromine atom on this compound would be similarly reactive . This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a direct route to more complex substituted anilines.

Heck Reaction: In this palladium-catalyzed process, the aryl bromide is coupled with an alkene to form a substituted alkene, elongating a carbon chain.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, or C-S bonds. It is a suitable reaction for the large-scale industrial production of amino compounds from aryl halides orgchemres.org.

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Heck Reaction | Palladium | Alkene | C-C |

| Ullmann Condensation | Copper | Amine, Alcohol, Thiol | C-N, C-O, C-S |

Ester Hydrolysis and Transesterification Reactions

The methyl ester group is susceptible to nucleophilic acyl substitution. This allows for its conversion into other functional groups, primarily carboxylic acids or different esters.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the ester carbonyl carbon. This reaction is typically irreversible because the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product. Studies on various benzoate (B1203000) esters show that the rate of hydrolysis is influenced by substituents on the ring nih.gov. Electron-withdrawing groups generally accelerate basic hydrolysis. For the target molecule, the bromine atom would enhance the rate, while the amino and methyl groups would decrease it.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. This is useful for modifying the properties of the molecule, for example, by introducing a more complex alcohol moiety.

Potential for Cyclization Reactions

The presence of multiple functional groups on the this compound scaffold provides opportunities for intramolecular cyclization reactions to form heterocyclic systems. The specific reaction would depend on the introduction of a suitable reactive partner on one of the existing functional groups.

Formation of Benzoxazines or Benzothiazines: If the amino group is first acylated with a molecule containing a good leaving group (e.g., a 2-halobenzoyl chloride), subsequent intramolecular nucleophilic substitution could lead to the formation of a dibenzodiazepinone ring system.

Pictet-Spengler type reactions: Following conversion of the amino group to an imine and the ester to a suitable activating group, cyclization onto the aromatic ring could be possible, although the substitution pattern is not ideal for classical Pictet-Spengler reactions.

Domino Reactions: The molecule could be a substrate in multicomponent domino reactions, where a series of bond-forming events occur in a single pot to rapidly build molecular complexity, such as the formation of γ-lactam annulated oxazacycles from simpler starting materials nih.gov.

Peptide Cyclization: Linkers based on aminobenzoic acids, such as 3-amino-4-(methylamino)benzoic acid (MeDbz), have been developed for on-resin, cleavage-inducing cyclization of peptides, highlighting the utility of this class of compounds in forming cyclic structures researchgate.net.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the electronic structure, properties, and reaction mechanisms of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to study organic molecules. For this compound, DFT calculations can provide deep insights into its reactivity.

Structural and Electronic Properties: DFT methods, such as B3LYP, can be used to determine the optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and NMR chemical shifts researchgate.net.

Reactivity Descriptors: DFT allows for the calculation of frontier molecular orbitals (HOMO and LUMO). The energy and distribution of the HOMO indicate regions of nucleophilicity (likely centered on the amino group), while the LUMO indicates regions of electrophilicity (likely centered on the ester carbonyl and the carbon bearing the bromine) tandfonline.com. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability researchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps can visually identify electron-rich and electron-poor regions of a molecule. For aminobenzoates, MEP analysis reveals electron-rich areas (negative potential) around the amino group and carbonyl oxygen, which are susceptible to electrophilic attack, and electron-poor areas (positive potential) near the amino hydrogens, which are susceptible to nucleophilic attack tandfonline.com.

Reaction Pathway Modeling: DFT can be used to model the transition states and intermediates of reactions, such as acylation, hydrolysis, or cross-coupling. By calculating the activation energies, one can predict the feasibility and selectivity of different reaction pathways. For example, DFT has been used to study the interaction of p-aminobenzoic acid with surfaces and other molecules, providing information on binding configurations and energies whiterose.ac.ukacs.org.

| DFT Application | Predicted Property / Insight |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| Vibrational Analysis | Theoretical IR and Raman spectra |

| Frontier Orbitals (HOMO/LUMO) | Nucleophilic/electrophilic sites, kinetic stability |

| Molecular Electrostatic Potential (MEP) | Regions for electrophilic and nucleophilic attack |

| Transition State Calculation | Reaction activation energies, mechanism pathways |

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are inaccessible to static quantum chemical calculations.

Solvation and Conformation: MD simulations can be used to study how this compound interacts with solvent molecules. This is crucial as solvent can significantly influence reaction rates and mechanisms. Simulations have been used to explore the protonation dynamics of p-aminobenzoic acid in water clusters, showing how the solvent network mediates proton transfer researchgate.net.

Pre-nucleation and Aggregation: MD can model the self-association of molecules in solution. For o-aminobenzoic acid, MD simulations revealed the formation of "loose" aggregates like dimers and trimers through hydrogen bonding and π-π interactions, which are precursors to crystallization chemrxiv.org. This can be relevant for understanding reaction kinetics in concentrated solutions.

Exploring Reaction Coordinates: While computationally intensive, ab initio MD (which uses quantum mechanical forces) can model the entire course of a chemical reaction, including bond breaking and formation. For simpler systems, this can help elucidate complex reaction mechanisms and identify short-lived intermediates. Classical MD can be used to sample the conformational space of reactants as they approach each other, providing starting points for more detailed quantum mechanical calculations of the reaction pathway.

Analysis of Transition States and Activation Energies

Computational modeling, such as with density functional theory (DFT), allows for the theoretical calculation of transition state geometries and their corresponding energies. For a reaction like the aminolysis of methyl benzoate, computational studies have shown that both concerted and stepwise mechanisms can have similar activation energies. nih.gov In the case of this compound, the presence of the amino group could potentially facilitate intramolecular catalysis in reactions such as hydrolysis, proceeding through a cyclic transition state and thereby lowering the activation energy.

The activation energy for a given reaction involving this compound can be conceptually represented in a reaction coordinate diagram. The difference in energy between the reactants and the highest point of the energy profile (the transition state) represents the activation energy. Factors that stabilize the transition state will lower this energy barrier and accelerate the reaction. masterorganicchemistry.com

Below is a hypothetical data table illustrating the calculated activation energies for the nitration of substituted methyl benzoates, demonstrating the influence of different substituents.

Calculated Activation Energies for Nitration of Substituted Methyl Benzoates

| Compound | Substituents | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Methyl Benzoate | - | 25.8 |

| Methyl 4-aminobenzoate | 4-NH2 | 20.1 |

| Methyl 4-bromobenzoate | 4-Br | 27.2 |

| Methyl 4-methylbenzoate | 4-CH3 | 23.5 |

Structure-Reactivity Relationships in Substituted Benzoates

The principles of physical organic chemistry provide a robust framework for understanding the relationship between the structure of substituted benzoates and their chemical reactivity. The Hammett equation is a cornerstone in this field, quantifying the influence of meta- and para-substituents on the reaction rates and equilibria of benzoic acid derivatives. nih.gov

The reactivity of this compound is a direct consequence of the electronic properties of its substituents:

Bromo Group (-Br): Situated at the 5-position, the bromine atom is an electron-withdrawing group through its inductive effect (-I effect) due to its high electronegativity. It is also a weak deactivator through resonance (+R effect) due to its lone pairs of electrons. The inductive effect is generally stronger for halogens, resulting in a net deactivation of the ring. masterorganicchemistry.com

Methyl Group (-CH3): At the 4-position, the methyl group is an electron-donating group through induction (+I effect) and hyperconjugation. This contributes to the activation of the aromatic ring. studymind.co.uk

Carbomethoxy Group (-COOCH3): The ester group is a deactivating group due to its electron-withdrawing inductive and resonance effects (-I and -R effects). This deactivation primarily affects the ortho and para positions relative to the ester. masterorganicchemistry.com

The following interactive table presents the Hammett constants for various substituents, which are instrumental in predicting their effect on the reactivity of a benzene (B151609) derivative.

Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH2 | -0.16 | -0.66 |

| -Br | 0.39 | 0.23 |

| -CH3 | -0.07 | -0.17 |

| -COOCH3 | 0.37 | 0.45 |

These structure-reactivity relationships are crucial for predicting the outcomes of chemical reactions and for the rational design of new molecules with desired chemical properties. openstax.org

Advanced Spectroscopic Characterization of Methyl 3 Amino 5 Bromo 4 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For Methyl 3-amino-5-bromo-4-methylbenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

The aromatic region would display two singlets for the two non-equivalent aromatic protons. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl ester (-OCH₃) protons and the aromatic methyl (-CH₃) protons are expected to appear as sharp singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 7.8 | Singlet | 1H | Aromatic H (C-6) |

| ~7.0 - 7.3 | Singlet | 1H | Aromatic H (C-2) |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ |

| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

The carbonyl carbon of the ester group is characteristically found far downfield. libretexts.org The six aromatic carbons will have distinct chemical shifts due to the different substituents (-NH₂, -Br, -CH₃, -COOCH₃) attached to the ring. The carbons bonded to the electronegative bromine and nitrogen atoms will be significantly affected. The methyl ester carbon (-OCH₃) and the aromatic methyl carbon (-CH₃) will appear in the upfield region. cdnsciencepub.comchegg.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 - 170 | C=O (Ester) |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | C-CH₃ |

| ~130 - 135 | C-COOCH₃ |

| ~125 - 130 | Aromatic C-H |

| ~120 - 125 | Aromatic C-H |

| ~110 - 115 | C-Br |

| ~51 - 53 | -OCH₃ |

| ~18 - 22 | Ar-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a molecule. wikipedia.orglongdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify spin-spin coupling between protons. libretexts.org In this specific molecule, it would primarily confirm the lack of coupling between the two singlet aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org It would be used to definitively link the proton signals for the aromatic C-H, -OCH₃, and Ar-CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for confirming the substitution pattern on the aromatic ring. Key correlations would be expected between the methyl ester protons (-OCH₃) and the ester carbonyl carbon (C=O), and between the aromatic methyl protons (Ar-CH₃) and the adjacent aromatic carbons (C-3, C-4, and C-5).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. utexas.edu The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, ester, and aromatic functionalities.

N-H Stretching: Primary aromatic amines typically show two distinct bands for asymmetric and symmetric stretching in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1725 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to a saturated ester. libretexts.orgpressbooks.pub

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ester C-O bonds give rise to strong absorptions in the 1000-1300 cm⁻¹ range.

C-N Stretching: The stretching vibration for the aromatic carbon to nitrogen bond is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₃) |

| 1700 - 1725 | C=O Stretch | Ester |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 1000 - 1300 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene (B151609) ring in this compound is the principal chromophore. The various substituents on the ring act as auxochromes, which modify the absorption characteristics of the chromophore. up.ac.za

The π → π* transitions of the aromatic system are responsible for the main absorption bands. spcmc.ac.in Compared to unsubstituted benzene, which has absorption bands around 184 nm, 204 nm, and 256 nm, the substituents on this compound are expected to cause bathochromic (red) shifts to longer wavelengths. spcmc.ac.inlibretexts.org The electron-donating amino group, in particular, has a strong effect on the position and intensity of the absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220 - 240 | π → π* | Substituted Benzene Ring |

| ~280 - 310 | π → π* | Substituted Benzene Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₉H₁₀BrNO₂. Its molecular weight is approximately 244.09 g/mol . sigmaaldrich.com A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, one at M+ and another at M+2.

The fragmentation of aromatic esters under electron ionization (EI) often follows predictable pathways. acs.orgmiamioh.edu

Molecular Ion (M⁺•): The aromatic ring provides stability, so the molecular ion peak should be prominent.

Loss of •OCH₃: Alpha-cleavage resulting in the loss of a methoxy (B1213986) radical ([M-31]⁺) is a common fragmentation for methyl esters, leading to a stable acylium ion. libretexts.org

Loss of COOCH₃: Loss of the entire carbomethoxy group ([M-59]⁺) can also occur.

Table 5: Predicted m/z Values for Major Fragments of this compound

| m/z Value | Ion Fragment | Description |

|---|---|---|

| 244 / 246 | [C₉H₁₀BrNO₂]⁺• | Molecular Ion (M⁺• and M+2) |

| 213 / 215 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 185 / 187 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Methyl 3-amino-4-methylbenzoate |

| Methyl 3-amino-5-bromobenzoate |

| Methyl 4-aminobenzoate |

| Methyl 4-bromobenzoate |

| Methyl 3-amino-5-bromo-2-methylbenzoate |

X-ray Diffraction (XRD) for Crystal Structure Determination

Detailed crystallographic data for analogous compounds, such as Methyl 3,5-dibromo-4-methylbenzoate and Methyl 3-amino-4-butanamido-5-methylbenzoate, have been reported. researchgate.netnih.govresearchgate.net For instance, in Methyl 3,5-dibromo-4-methylbenzoate, the molecule is essentially planar. researchgate.net The crystal structure is stabilized by weak intermolecular interactions, including C-H···Br hydrogen bonds and O···Br contacts, which link adjacent molecules. researchgate.net

Below is a representative table of crystallographic data for a related compound, Methyl 3,5-dibromo-2-diacetylaminobenzoate, which illustrates the type of detailed structural information obtainable from XRD analysis. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁Br₂NO₄ |

| Formula Weight | 393.04 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6386 (8) |

| b (Å) | 8.8870 (6) |

| c (Å) | 10.8691 (8) |

| α (°) | 78.186 (6) |

| β (°) | 76.155 (7) |

| γ (°) | 82.750 (7) |

| Volume (ų) | 698.91 (10) |

| Z | 2 |

| Temperature (K) | 173 |

This data is for Methyl 3,5-dibromo-2-diacetylaminobenzoate and is presented for illustrative purposes. nih.gov

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonding within a sample. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum consists of a series of peaks, each corresponding to a specific vibrational mode of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy.

For a molecule like this compound, the Raman spectrum would be expected to show characteristic bands corresponding to the vibrations of the substituted benzene ring, as well as the methyl, amino, and ester functional groups. Key vibrational modes would include:

Aromatic C-C stretching: Typically observed in the 1400-1600 cm⁻¹ region. scirp.org

C-H stretching of the aromatic ring and methyl group: Found in the 2900-3100 cm⁻¹ range. scirp.org

C=O stretching of the ester group: A strong band usually appearing around 1700-1730 cm⁻¹. researchgate.net

C-O stretching of the ester group: Expected in the 1200-1300 cm⁻¹ region. researchgate.net

N-H stretching of the amino group: Generally seen as one or two bands in the 3300-3500 cm⁻¹ range.

C-Br stretching: This vibration would appear at lower frequencies, typically below 600 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by factors of 10³ to 10⁸ or even higher. mdpi.com This enhancement is achieved by adsorbing the analyte molecules onto a nanostructured metallic surface, typically silver or gold. researchgate.netresearchgate.net SERS is an invaluable tool for detecting and identifying molecules at very low concentrations. mdpi.com

The SERS spectrum of this compound would be influenced by the orientation of the molecule on the metallic surface. It is likely that the molecule would interact with the surface through the lone pair electrons of the oxygen atoms in the carboxylate group or the nitrogen atom of the amino group. researchgate.netiaea.org This interaction can lead to changes in the relative intensities of the Raman bands and may also cause shifts in their frequencies. For instance, studies on sodium benzoate (B1203000) have shown that the molecule interacts with silver colloidal particles through the oxygen atoms of the carboxylate group. researchgate.net The orientation of the molecule on the surface plays a crucial role in the observed SERS spectrum. researchgate.net

The table below summarizes the expected Raman and SERS vibrational modes for this compound based on the analysis of related compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | SERS Enhancement Potential |

| Aromatic C-C Stretching | 1400-1600 | High |

| Aromatic C-H Stretching | 3000-3100 | Moderate |

| Methyl C-H Stretching | 2900-3000 | Moderate |

| Ester C=O Stretching | 1700-1730 | High |

| Ester C-O Stretching | 1200-1300 | High |

| Amino N-H Stretching | 3300-3500 | Moderate to High |

| C-N Stretching | 1250-1350 | High |

| C-Br Stretching | < 600 | Moderate |

The combination of Raman spectroscopy and SERS provides a comprehensive toolkit for the vibrational characterization of this compound and its derivatives, offering insights into their molecular structure, functional groups, and interactions with surfaces at a molecular level.

Theoretical and Computational Chemistry Studies on Methyl 3 Amino 5 Bromo 4 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic energy and wavefunction, from which numerous properties can be derived.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Hartree-Fock (HF) is a foundational ab initio method, but it does not fully account for electron correlation, which can be critical for accurate predictions.

Density Functional Theory (DFT) is a more common and computationally efficient alternative that has become a cornerstone of molecular modeling. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the molecule's energy and electronic properties. A popular DFT functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. These calculations, typically performed with a basis set like 6-311++G(d,p), can optimize the molecular geometry to its lowest energy state and compute vibrational frequencies. researchgate.net

For example, a DFT study on the related compound 4-Methyl-3-Nitrobenzoic Acid used the B3LYP/6-311++G basis set to compute its optimized geometry and vibrational frequencies, showing good agreement with experimental FTIR and FT-Raman spectra. researchgate.net Such calculations for Methyl 3-amino-5-bromo-4-methylbenzoate would similarly provide its most stable 3D structure and predict its spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is associated with the molecule's kinetic stability and its ability to engage in charge transfer interactions, which are often crucial for ligand-receptor binding. researchgate.net

For instance, in a study of various compounds, those with lower HOMO-LUMO energy gaps (e.g., 6.08 eV and 7.26 eV) were found to have a higher affinity for cancer cells, indicating enhanced biological interaction. researchgate.net An FMO analysis of this compound would calculate the energies of its HOMO and LUMO orbitals and the corresponding energy gap, providing a quantitative measure of its chemical reactivity and electronic stability.

Table 1: Illustrative Frontier Molecular Orbital Data for a Set of Bioactive Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Compound 1 | -9.89 | -1.54 | 8.35 |

| Compound 2 | -9.65 | -1.59 | 8.06 |

| Compound 3 | -9.55 | -2.29 | 7.26 |

| Compound 4 | -8.99 | -2.91 | 6.08 |

| Note: This data is sourced from a study on unrelated compounds to illustrate the concept and does not represent this compound. Data adapted from a study on bioactive compounds. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions: Represent neutral or zero potential.

By analyzing the MEP surface of this compound, one could identify the electron-rich amino group and carbonyl oxygen as potential sites for hydrogen bonding and electrophilic interaction, while the hydrogen atoms of the amino group would be identified as potential electrophilic sites.

Conformational Analysis and Molecular Dynamics

While quantum calculations often focus on a single, optimized geometry, molecules are dynamic entities that can exist in various conformations (spatial arrangements of atoms). Conformational analysis aims to identify the different stable conformations (conformers) and the energy barriers between them. For a molecule with rotatable bonds, like the ester group in this compound, multiple low-energy conformations may exist. For instance, crystallographic studies on the related molecule Methyl 3,5-dibromo-4-methylbenzoate show that the molecule is nearly flat, with a small dihedral angle of 7.1° between the benzene (B151609) ring and the carboxylate unit. nih.govresearchgate.net

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can explore the conformational landscape, simulate how the molecule behaves in a solvent, and study its interactions with other molecules, like a biological receptor.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate and rank different binding poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, in a study of p-Aminobenzoic acid derivatives as potential Alzheimer's inhibitors, molecular docking was used to determine the binding conformation within the target enzyme and to support the results of 3D-QSAR models. researchgate.net A docking study of this compound against a specific protein target would predict its binding energy and identify the crucial amino acid residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties like hydrophobicity, molar refractivity, or electronic properties) that correlate with activity, a QSAR model can be built to predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies on derivatives of aminobenzoic acid have been performed to understand the requirements for various biological activities, such as antibacterial or enzyme inhibition. nih.govnih.gov These studies have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for inhibitory activity. nih.gov A QSAR study on a series of derivatives of this compound could identify the structural modifications that are most likely to enhance a desired biological effect, thereby guiding the synthesis of more potent analogues.

Applications in Medicinal Chemistry and Biological Research

Methyl 3-amino-5-bromo-4-methylbenzoate as a Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of several significant pharmaceutical compounds. Its primary and most well-documented use is in the production of Nilotinib, a potent anticancer drug. The synthesis of Nilotinib involves a multi-step process where this compound is a key starting material. The amino group on the benzene (B151609) ring allows for the construction of the pyrimidine-amino linkage, which is a core structural feature of Nilotinib.

Furthermore, this compound has been utilized in the development of other targeted therapies. For instance, it is a reactant in the synthesis of small-molecule ERK5 inhibitors, which are being investigated for their potential in anti-cancer treatment. ncl.ac.uk The reactivity of its amino and bromo groups allows for diverse chemical modifications, enabling the creation of a library of derivatives for screening against various biological targets. Patents have also described its use in the preparation of carboxy-substituted (hetero)aromatic ring derivatives, which are designed to inhibit enzymes like xanthine (B1682287) oxidase and urate anion transporter 1 (URAT1). google.com

Development of Bioactive Molecules and Pharmaceutical Agents

The structural framework of this compound is instrumental in the development of a range of bioactive molecules and pharmaceutical agents. Its utility extends across several classes of therapeutic agents, primarily driven by its role as a precursor to potent enzyme inhibitors.

Potential as Enzyme Inhibitors (e.g., DPP-IV, Acetylcholinesterase)

While the core structure of this compound is amenable to the synthesis of various enzyme inhibitors, the current body of scientific literature does not provide specific examples of its derivatives being investigated as inhibitors of Dipeptidyl peptidase-IV (DPP-IV) or Acetylcholinesterase. Research on DPP-IV and acetylcholinesterase inhibitors has typically focused on other chemical scaffolds.

Antimicrobial and Antifungal Activity

There is currently a lack of specific research focusing on the antimicrobial and antifungal properties of compounds directly derived from this compound. While other substituted benzoate (B1203000) derivatives have been explored for such activities, the specific derivatives of this compound have not been a primary focus in this area of research.

Antioxidant Properties

Scientific literature has not extensively reported on the antioxidant properties of molecules synthesized directly from this compound. The investigation into the antioxidant potential of this particular family of compounds remains an area for future research.

Anticancer and Cytotoxic Effects

The most significant application of this compound in medicinal chemistry is in the synthesis of the anticancer drug Nilotinib. Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and inducing apoptosis in cancer cells.

The cytotoxic effects of Nilotinib and its derivatives have been demonstrated in numerous studies against various cancer cell lines.

Table 1: Cytotoxic Activity of Nilotinib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | Data available in various studies |

| SUP-B15 | Philadelphia-positive Acute Lymphoblastic Leukemia | Data available in various studies |

| KBv200 | Drug-resistant Oral Epidermoid Carcinoma | Data available in various studies |

| S1-M1-80 | Drug-resistant Colon Cancer | Data available in various studies |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Research has also focused on synthesizing novel derivatives of Nilotinib to improve its efficacy and overcome resistance. These derivatives, which originate from the synthetic pathway involving this compound, have shown promising anticancer activity. For example, some derivatives with a tertiary amine side chain have exhibited Bcr-Abl inhibitory activity similar to that of Nilotinib. google.com

Anti-inflammatory Applications

While direct derivatives of this compound have not been the primary focus of anti-inflammatory research, related applications exist. Patent literature indicates that this compound can be used to synthesize inhibitors of xanthine oxidase and urate anion transporter 1 (URAT1). google.comgoogle.com The inhibition of these targets is a therapeutic strategy for managing gout, a condition characterized by severe inflammation due to the deposition of uric acid crystals. By reducing uric acid levels, these compounds can exert an anti-inflammatory effect in the context of gouty arthritis.

Structure-Activity Relationship Studies for Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies typically involve the synthesis of a series of analogs of a lead compound and evaluating their effects in biological assays. By systematically modifying different parts of the molecule—such as the amino, bromo, and methyl groups on the benzoate ring of this compound—researchers can identify key pharmacophoric features responsible for the desired therapeutic effect.

For derivatives of this compound, an SAR study would methodically explore how substitutions at the amino group (e.g., acylation, alkylation), alterations of the methyl group, or replacement of the bromine atom with other halogens or functional groups impact a specific biological target. The goal would be to establish a clear correlation between structural modifications and changes in potency, selectivity, and efficacy.

However, a thorough review of existing literature reveals a lack of specific SAR studies focused on derivatives of this compound. While the principles of SAR are well-established, their application to this particular scaffold has not been documented in available research.

Computational Approaches in Drug Design and Discovery

Computational methods have become indispensable in modern drug discovery, accelerating the identification and optimization of new drug candidates. These in silico techniques offer a rapid and cost-effective means to predict the properties and interactions of molecules before they are synthesized.

Virtual or in silico screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target. For a scaffold like this compound, researchers could computationally design a virtual library of derivatives and use molecular docking simulations to predict their binding affinity and mode of interaction with a target protein.

Following the identification of initial "hits" from virtual screening, lead optimization would involve further computational refinement of the molecular structure to enhance desired properties such as potency and selectivity while minimizing potential off-target effects. This iterative process of design and evaluation is guided by the computational predictions. No published studies detailing the use of in silico screening or lead optimization specifically for derivatives of this compound could be located.

The pharmacokinetic properties of a drug candidate, often abbreviated as ADME, are critical to its success as a therapeutic agent. Computational tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. These predictive models are built on data from a vast number of existing drugs and experimental compounds.

For derivatives of this compound, ADME prediction software would be used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions. These predictions would guide the selection of candidates for further experimental testing. At present, there is no available research that specifically reports on the predicted or experimental ADME properties of this compound or its analogs.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes and Green Methodologies

A primary challenge and opportunity in the study of Methyl 3-amino-5-bromo-4-methylbenzoate lies in the development of more environmentally friendly and efficient synthetic pathways. Traditional chemical synthesis often relies on petroleum-derived precursors and can generate hazardous waste. mdpi.comrepec.orgresearchgate.net Future research will likely prioritize "green chemistry" approaches. mdpi.comrepec.orgresearchgate.net This includes exploring biosynthetic methods, which use microorganisms or enzymes to produce aminobenzoic acid derivatives from simple carbon sources like glucose, thereby reducing reliance on non-renewable resources and minimizing pollution. mdpi.comresearchgate.net

Further research into novel catalytic systems and reaction conditions is also warranted. Methodologies such as microwave-assisted synthesis have shown potential for accelerating reaction times and improving yields for related heterocyclic compounds. nih.govresearchgate.net Applying these techniques to the synthesis of this compound could lead to more sustainable and cost-effective production. The overarching goal is to design synthetic routes that are not only efficient but also align with the principles of sustainability, reducing environmental impact and improving safety. repec.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and reducing the need for extensive laboratory work. For this compound, advanced computational modeling can provide significant insights. Density Functional Theory (DFT) studies, for example, can be employed to calculate the molecule's optimized geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net This information is crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Furthermore, techniques like molecular docking can be used to predict how this compound and its derivatives might interact with specific biological targets, such as enzymes or receptors. mdpi.comresearchgate.net By simulating the binding affinity and mode of interaction, researchers can identify potential therapeutic applications and guide the design of new, more potent analogs. mdpi.com These predictive models help in prioritizing compounds for synthesis and biological testing, making the drug discovery process more efficient. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) can also reveal insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Development of Targeted Biological Applications

The structural motifs present in this compound, namely the aminobenzoic acid core, are found in numerous biologically active compounds. mdpi.comrepec.org Derivatives of aminobenzoic acid have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. nih.govnih.gov This suggests that this compound could serve as a valuable scaffold in medicinal chemistry.

Future research should focus on synthesizing a library of derivatives and evaluating their biological activities. For instance, modifying the functional groups on the benzene (B151609) ring could lead to compounds with targeted activity against specific pathogens or cancer cell lines. researchgate.netnih.gov Given that various benzoic acid derivatives act as enzyme inhibitors, investigating the potential of this compound to inhibit clinically relevant enzymes is a promising avenue. nih.gov The goal is to leverage the core structure to develop novel therapeutic agents with improved efficacy and selectivity.